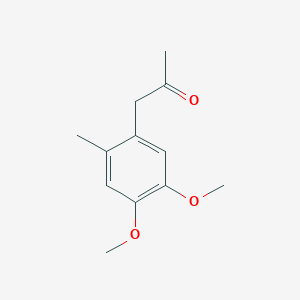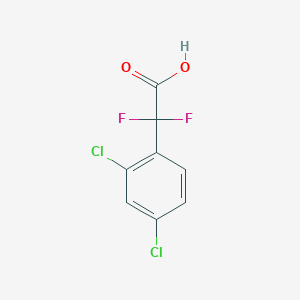
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is a chemical compound . It is a white to pale yellowish-beige crystalline powder .
Synthesis Analysis
The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid can involve Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid can be represented as a 2D or 3D model . The optimized geometry of the compound can be determined through potential energy curve analysis .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is a white to pale yellowish-beige crystalline powder . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Photodegradation Studies
- Photodegradation of Dichlorprop and Related Compounds : A study by Climent and Miranda (1997) investigated the photochemical transformations of dichlorprop and 2-naphthoxyacetic acid in aqueous solutions, revealing insights into the photodegradation pathways of compounds including 2,4-dichlorophenyl derivatives (Climent & Miranda, 1997).
Chemical Synthesis
- Fluorination of Styrenes and Formation of Acetophenones : Nad et al. (1959) developed a method for the condensation of 2,4-difluorophenyllithium with difluoroacetic and chlorodifluoroacetic acids, leading to the synthesis of acetophenones containing fluorine (Nad, Talalaeva, Kazennikova, & Kocheshkov, 1959).
Soil Contamination and Remediation
- Removal of 2,4-Dichlorophenol from Soil : Zhou et al. (2014) explored the removal of 2,4-dichlorophenol from contaminated soil using a heterogeneous ZVI/EDTA/Air Fenton-like system, highlighting an eco-friendly alternative for soil remediation (Zhou et al., 2014).
Electrochemical Dechlorination
- Dechlorination by Electrocatalytic Reduction : Tsyganok et al. (1999) studied the selective dechlorination of chloroaromatics, including 2,4-dichlorophenyl derivatives, using a palladium-loaded carbon felt cathode, providing insights into electrochemical reduction processes (Tsyganok, Yamanaka, & Otsuka, 1999).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXMEVWDQNSWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



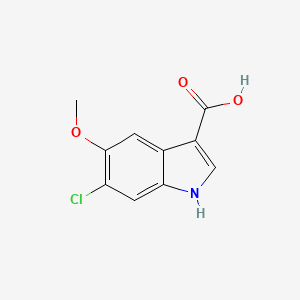
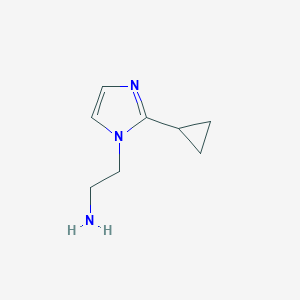
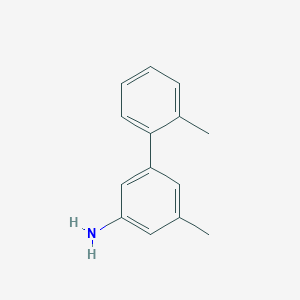
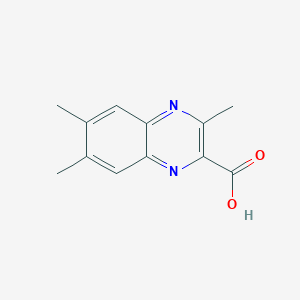
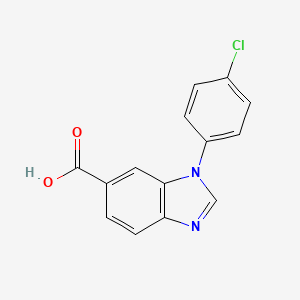
![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)
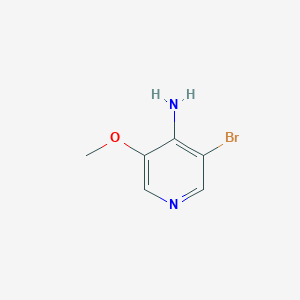
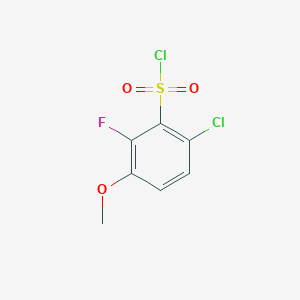
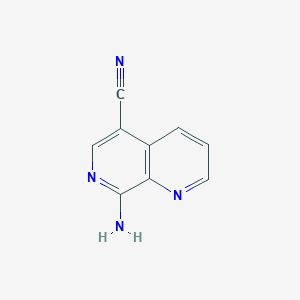
![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)
![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)
![[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1457581.png)
